Ulecaciclib
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Overview
Description
Ulecaciclib is an orally active, blood-brain barrier-transparent, cell cycle protein-dependent kinase (CDK) inhibitor. It exhibits favorable pharmacokinetic profiles and has shown significant potential in inhibiting various CDKs, including CDK2/Cyclin A, CDK4/Cyclin D1, CDK6/Cyclin D3, and CDK7/Cyclin H . This compound is primarily used for research purposes and has demonstrated promising results in preclinical studies.
Preparation Methods
The synthesis of Ulecaciclib involves multiple steps, starting with the preparation of key intermediatesReaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure optimal yields .
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the purity and efficacy of the compound. This involves optimizing reaction conditions, using high-quality reagents, and implementing stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Ulecaciclib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Ulecaciclib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of CDKs and their role in cell cycle regulation.
Biology: Employed in research to understand the molecular mechanisms of cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating various cancers, including leukemia, ovarian cancer, and glioblastoma.
Industry: Utilized in the development of new CDK inhibitors and other related compounds for pharmaceutical applications
Mechanism of Action
Ulecaciclib exerts its effects by inhibiting the activity of CDKs, which are crucial regulators of the cell cycle. By binding to the active site of these kinases, this compound prevents their interaction with cyclins, thereby blocking the progression of the cell cycle. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include CDK2/Cyclin A, CDK4/Cyclin D1, CDK6/Cyclin D3, and CDK7/Cyclin H .
Comparison with Similar Compounds
Ulecaciclib is compared with other CDK inhibitors such as Palbociclib, Ribociclib, and Abemaciclib. While all these compounds target CDKs, this compound is unique in its ability to cross the blood-brain barrier, making it particularly useful for treating brain tumors and metastases. Additionally, this compound has shown higher selectivity and potency against specific CDKs compared to other inhibitors .
Similar compounds include:
Palbociclib: A CDK4/6 inhibitor used in the treatment of breast cancer.
Ribociclib: Another CDK4/6 inhibitor with similar applications.
Abemaciclib: A dual inhibitor of CDK4 and CDK6, used for treating advanced or metastatic breast cancer
Properties
CAS No. |
2075750-05-7 |
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Molecular Formula |
C25H33FN8S |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-cyclopentyl-5-[2-[[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]amino]-5-fluoropyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C25H33FN8S/c1-3-33-10-12-34(13-11-33)16-18-8-9-21(27-14-18)31-24-28-15-20(26)22(32-24)23-17(2)29-25(35-23)30-19-6-4-5-7-19/h8-9,14-15,19H,3-7,10-13,16H2,1-2H3,(H,29,30)(H,27,28,31,32) |
InChI Key |
POFVJRKJJBFPII-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=C(N=C(S4)NC5CCCC5)C)F |
Origin of Product |
United States |
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